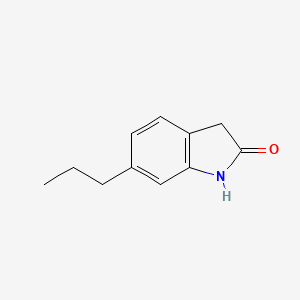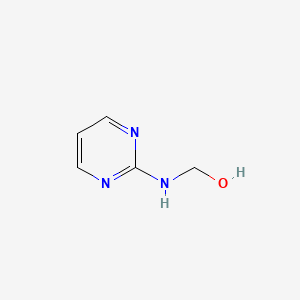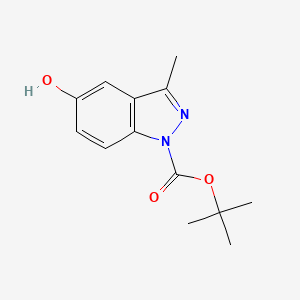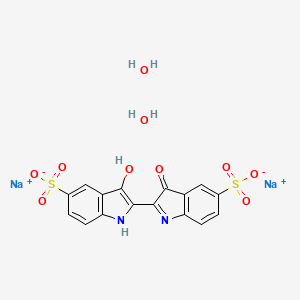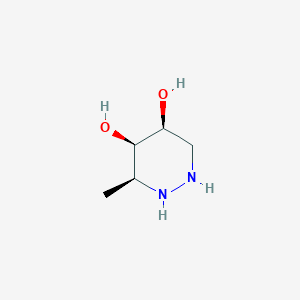
(3S,4R,5S)-3-Methylhexahydropyridazine-4,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R,5S)-3-Methylhexahydropyridazine-4,5-diol is a chiral organic compound with a unique structure that includes a hexahydropyridazine ring substituted with a methyl group and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5S)-3-Methylhexahydropyridazine-4,5-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a suitable precursor, such as a hexahydropyridazine derivative, using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize advanced techniques such as microreactors, which allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4R,5S)-3-Methylhexahydropyridazine-4,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce more saturated compounds .
Applications De Recherche Scientifique
(3S,4R,5S)-3-Methylhexahydropyridazine-4,5-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological systems.
Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (3S,4R,5S)-3-Methylhexahydropyridazine-4,5-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4R,5S)-ethyl 4-acetamido-5-amino-2-azido-3-(pentan-3-yloxy)cyclohexanecarboxylate: A related compound with similar structural features but different functional groups.
(2S,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl: Another compound with a similar hexahydropyridazine ring but different substituents.
Uniqueness
(3S,4R,5S)-3-Methylhexahydropyridazine-4,5-diol is unique due to its specific stereochemistry and the presence of both a methyl group and two hydroxyl groups on the hexahydropyridazine ring. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C5H12N2O2 |
|---|---|
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
(3S,4R,5S)-3-methyldiazinane-4,5-diol |
InChI |
InChI=1S/C5H12N2O2/c1-3-5(9)4(8)2-6-7-3/h3-9H,2H2,1H3/t3-,4-,5+/m0/s1 |
Clé InChI |
SFWAQASNOSFXTF-VAYJURFESA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H](CNN1)O)O |
SMILES canonique |
CC1C(C(CNN1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


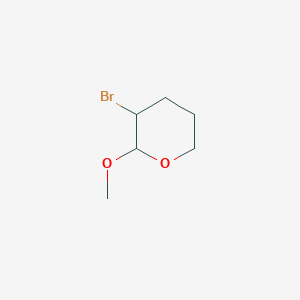
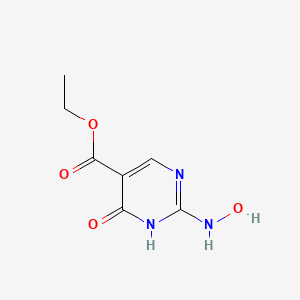

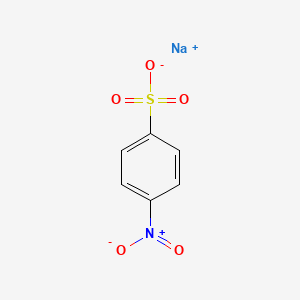
![7-Bromothiazolo[4,5-c]pyridin-2(3H)-one](/img/structure/B15247232.png)
![sodium;[(2R)-3-[[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15247239.png)
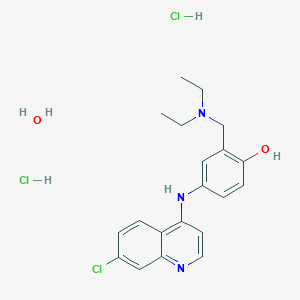
![1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine](/img/structure/B15247256.png)
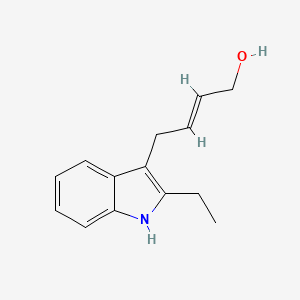
![tert-butyl 3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B15247273.png)
